Disodium pamoate monohydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

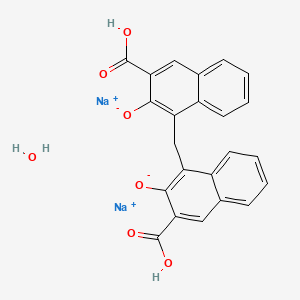

2D Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQSGXVJKQBSMT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Na2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043796 | |

| Record name | Sodium 4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylate) hydrate (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71607-30-2 | |

| Record name | Disodium pamoate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylate) hydrate (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM PAMOATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7OV5621O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Disodium Pamoate Monohydrate in Long-Acting Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pamoate, the salt of pamoic acid, is a critical excipient in pharmaceutical development, primarily utilized to create long-acting injectable (LAI) formulations of basic active pharmaceutical ingredients (APIs). Its utility stems from its ability to significantly reduce the aqueous solubility of drugs, thereby enabling a sustained-release profile upon intramuscular or subcutaneous administration. This technical guide provides an in-depth exploration of the mechanism of action of disodium pamoate monohydrate in drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in the formulation and development of durable drug delivery systems.

Core Mechanism of Action: Solubility Reduction for Sustained Release

The fundamental principle behind the use of this compound in long-acting drug delivery is the formation of a sparingly soluble salt with a basic drug.[1][2] Pamoic acid is a dicarboxylic acid with two acidic protons, allowing it to form salts with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[2][3]

Upon intramuscular or subcutaneous injection, the formulated drug-pamoate salt particles form a depot at the injection site.[4] The surrounding aqueous physiological fluids have a very limited capacity to dissolve this salt. The slow dissolution of the drug-pamoate salt into the interstitial fluid is the rate-limiting step for drug absorption into the systemic circulation.[4] Once dissolved, the salt dissociates into the active drug molecule and the pamoate counterion. The free drug is then absorbed into the bloodstream, providing a sustained therapeutic effect over an extended period, which can range from weeks to months.[4][5] This mechanism is particularly advantageous for drugs requiring chronic administration, as it improves patient compliance by reducing dosing frequency.

This sustained release is in stark contrast to highly soluble salts, such as hydrochloride (HCl) salts, which dissolve rapidly and are absorbed quickly, leading to a much shorter duration of action. The significant difference in solubility between pamoate and other salts is a key determinant in achieving a long-acting profile. For instance, the formation of a lurasidone pamoate salt resulted in a 233-fold decrease in solubility compared to its hydrochloride salt.[1]

Physicochemical Properties of Pamoic Acid and Pamoate Salts

A thorough understanding of the physicochemical properties of pamoic acid and the resulting drug-pamoate salts is crucial for formulation development.

| Property | Value/Description | Reference |

| Chemical Name | 4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt monohydrate | |

| Molecular Formula | C23H14Na2O6·H2O | |

| Molecular Weight | 450.3 g/mol (monohydrate) | [2] |

| Pamoic Acid pKa1 | 2.51 | [3] |

| Pamoic Acid pKa2 | 3.1 | [3] |

| Solubility of Pamoic Acid | Practically insoluble in water, ethanol, ether, and benzene. Sparingly soluble in THF, nitrobenzene, and pyridine. | [6] |

| Salt Formation | Forms sparingly soluble salts with basic drugs. The stoichiometry (e.g., 1:1 or 2:1 drug-to-pamoate ratio) depends on the specific drug and the conditions of salt formation. | [1][2][3] |

| Solid-State Form | Drug-pamoate salts are often crystalline or amorphous. The solid-state characteristics can influence the dissolution rate and, consequently, the drug release profile. |

Quantitative Data: Pharmacokinetic Profiles

The impact of formulating drugs as pamoate salts is evident in their pharmacokinetic profiles, which are characterized by a delayed time to maximum concentration (Tmax) and a significantly prolonged half-life (t1/2) compared to their more soluble counterparts.

| Drug | Formulation | Tmax | Cmax | Half-life (t1/2) | Reference |

| Olanzapine | Oral | ~6 hours | Variable | ~30 hours | [4] |

| Olanzapine Pamoate | Intramuscular Depot | 2-4 days | Proportional to dose | ~30 days | [4] |

| Aripiprazole | Oral | 3-5 hours | Variable | ~75 hours | |

| Aripiprazole Pamoate | Intramuscular Depot | 5-7 days | Dose-dependent | 29.7 - 46.5 days | |

| Risperidone | Oral | 1-2 hours | Variable | ~3-6 hours (active moiety) | [4] |

| Risperidone Microspheres (PLGA) | Intramuscular Depot | 4-6 weeks (peak) | Dose-dependent | 3-6 days (active moiety) | [4] |

Experimental Protocols

Synthesis of a Drug-Pamoate Salt (General Protocol)

This protocol provides a general method for the synthesis of a drug-pamoate salt. The specific solvents, temperatures, and stoichiometry may need to be optimized for a particular API.

-

Dissolution of Reactants:

-

Dissolve the basic drug (free base) in a suitable organic solvent (e.g., ethanol, DMSO, or a mixture). Acidification with a small amount of an acid like acetic acid may be necessary to aid dissolution.[5]

-

In a separate vessel, prepare a solution of disodium pamoate in a mixture of water and a co-solvent like ethanol.[5]

-

-

Salt Formation and Precipitation:

-

Slowly add the disodium pamoate solution to the stirred solution of the drug.

-

The drug-pamoate salt will precipitate out of the solution. The mixture may be stirred at room temperature for several hours to ensure complete precipitation.[3]

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with the reaction solvent and then with water to remove any unreacted starting materials and impurities.

-

Further washing with a non-solvent like diethyl ether can be performed to aid in drying.[5]

-

-

Drying:

-

Dry the purified drug-pamoate salt under vacuum at an elevated temperature (e.g., 40-60°C) to a constant weight.[3]

-

In Vitro Dissolution Testing for Long-Acting Injectable Suspensions

Given the very low solubility of pamoate salts, specialized dissolution methods are required to assess the in vitro release profile. The USP Apparatus 4 (flow-through cell) is often recommended for extended-release injectable suspensions.[7]

-

Apparatus: USP Apparatus 4 (Flow-Through Cell).

-

Dissolution Medium: A medium that provides sink conditions is necessary. This often includes a surfactant, such as 0.5% to 1% sodium lauryl sulfate (SLS) in a buffered aqueous solution (e.g., phosphate buffer at a physiological pH).[7]

-

Flow Rate: A suitable flow rate (e.g., 4-8 mL/min) should be selected to ensure adequate exposure of the formulation to the dissolution medium without causing excessive turbulence.[7]

-

Sample Preparation: The injectable suspension is carefully loaded into the flow-through cell. For powders for suspension, they are first reconstituted according to the product instructions.

-

Sampling: The eluate is collected at predetermined time points over an extended period (e.g., up to 24-48 hours or longer).

-

Analysis: The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as HPLC-UV.

In Vivo Pharmacokinetic Study in a Rat Model

Animal models are essential for evaluating the in vivo performance of long-acting injectable formulations.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be acclimatized to the laboratory conditions before the study.

-

Formulation and Dosing:

-

The drug-pamoate salt is formulated as a suspension for injection in a suitable vehicle.

-

A single dose is administered via intramuscular injection into the gluteal muscle.

-

-

Blood Sampling:

-

Blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points.

-

A typical sampling schedule for a long-acting formulation might include: 0 (pre-dose), 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose.

-

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is stored frozen until analysis.

-

Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS for high sensitivity and selectivity.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and apparent half-life using non-compartmental analysis.

Visualizing the Mechanism and Workflow

Mechanism of Sustained Release from a Pamoate Salt Depot

Caption: Mechanism of sustained drug release from a pamoate salt depot injection.

Experimental Workflow for Development and Characterization

Caption: Workflow for the development and characterization of a disodium pamoate-based LAI.

Conclusion

This compound is a well-established and highly effective tool for formulating long-acting injectable drugs. Its mechanism of action, centered on the principle of forming sparingly soluble salts, allows for the development of depot injections that can provide therapeutic drug levels for extended durations. A comprehensive understanding of the physicochemical properties of pamoate salts, coupled with robust in vitro and in vivo characterization, is essential for the successful development of these advanced drug delivery systems. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically approach the formulation and evaluation of novel long-acting therapies utilizing disodium pamoate.

References

- 1. Pamoic acid disodium salt | 6640-22-8 | Benchchem [benchchem.com]

- 2. This compound | 71607-30-2 | Benchchem [benchchem.com]

- 3. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. KiloMentor: Pamoate or Embonate Salts [kilomentor.blogspot.com]

- 6. A systematic study of lutidine salts formed with the pharmaceutically acceptable salt-forming agent, pamoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Disodium Pamoate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate monohydrate, the hydrated sodium salt of pamoic acid, is a crucial excipient in the pharmaceutical industry.[1][2][3] Its primary application lies in its ability to form sparingly soluble salts with active pharmaceutical ingredients (APIs), thereby enabling the development of long-acting and sustained-release drug formulations.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and visual representations of its applications and biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in drug formulation. Key properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate | [1][2][3] |

| Synonyms | Disodium embonate monohydrate | [2] |

| CAS Number | 71607-30-2 | [1][3] |

| Molecular Formula | C₂₃H₁₆Na₂O₇ | [1][2][3] |

| Molecular Weight | 450.3 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | 43 g/L at 20°C (anhydrous form) | [5] |

| Dimethyl Sulfoxide (DMSO) | ≥28.6 mg/mL (anhydrous form) | [5] |

| Ethanol | Insoluble (anhydrous form) | [5] |

Table 3: Thermal Properties

| Property | Value | Reference |

| Melting Point | ≥300 °C (decomposes) for anhydrous form | [5][6] |

Note: A specific melting point for the monohydrate form is not explicitly stated in the reviewed literature. Thermal analysis would reveal an endothermic event corresponding to the loss of water of hydration prior to the melting/decomposition of the anhydrous form.[4]

Table 4: Acidity

| Property | Value | Reference |

| pKa (Pamoic Acid) | 2.67 ± 0.30 (Predicted) | [6] |

Note: The pKa value is for the parent compound, pamoic acid. This value is critical in understanding salt formation reactions.

Experimental Protocols

Detailed experimental protocols are vital for the accurate characterization of this compound. The following sections outline the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the water content and thermal stability of this compound.

Methodology:

-

Calibrate the TGA/DSC instrument for temperature and heat flow.[7]

-

Accurately weigh 5-10 mg of the this compound sample into an aluminum pan.[8]

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample from ambient temperature to above 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.[9]

-

Record the weight loss as a function of temperature (TGA) and the differential heat flow between the sample and reference (DSC).[10]

-

The initial weight loss step in the TGA curve corresponds to the loss of water of hydration, which can be quantified.[11] The DSC curve will show an endothermic peak associated with this dehydration, followed by thermal events related to the melting and/or decomposition of the anhydrous salt.[4][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and confirm its chemical structure.

Methodology:

-

Ensure the sample is dry to avoid interference from adsorbed water.

-

Prepare the sample using an appropriate technique, such as creating a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a translucent disk.

-

Place the sample in the FTIR spectrometer.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.[12]

-

Interpret the resulting spectrum by identifying characteristic absorption bands for functional groups such as O-H (from the water of hydration and hydroxyl groups), C=O (from the carboxylate), C=C (from the aromatic rings), and C-H.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Methodology:

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process and analyze the spectra to identify the chemical shifts, coupling constants, and integration of the signals, which will correspond to the different protons and carbons in the molecule.

Powder X-ray Diffraction (PXRD)

Objective: To characterize the crystalline structure of this compound.

Methodology:

-

Grind the sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Place the sample in the PXRD instrument.

-

Collect the diffraction pattern over a specific range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (typically Cu Kα).

-

The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form of this compound.[16][17]

Signaling Pathway and Application Workflow

While disodium pamoate itself is generally considered an inactive carrier, its parent molecule, pamoic acid, has been shown to be a potent agonist of the G protein-coupled receptor 35 (GPR35). This interaction triggers downstream signaling cascades with potential therapeutic implications.

GPR35 Signaling Pathway Activated by Pamoate

The activation of GPR35 by the pamoate anion initiates a signaling cascade involving G proteins, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and the recruitment of β-arrestin2.[18][19][20] This pathway is implicated in anti-inflammatory and antinociceptive effects.

Workflow for Sustained-Release Formulation

The primary utility of this compound in drug development is the creation of low-solubility salts of APIs, which is fundamental to formulating sustained-release dosage forms.[4][21][22][23][24] This process significantly reduces the dissolution rate of the API, allowing for prolonged therapeutic effects.

References

- 1. Buy this compound | 71607-30-2 [smolecule.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | C23H16Na2O7 | CID 54678147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 71607-30-2 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Pamoic acid | 130-85-8 [amp.chemicalbook.com]

- 7. thermalsupport.com [thermalsupport.com]

- 8. pure.tue.nl [pure.tue.nl]

- 9. web.williams.edu [web.williams.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 12. rtilab.com [rtilab.com]

- 13. ejournal.upi.edu [ejournal.upi.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 19. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GPR35 - Wikipedia [en.wikipedia.org]

- 21. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]

- 22. oral sustained release: Topics by Science.gov [science.gov]

- 23. rjptonline.org [rjptonline.org]

- 24. How Sustained-Release Drug Release Systems Work - Specac Ltd [specac.com]

An In-depth Technical Guide to the Synthesis and Characterization of Disodium Pamoate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium pamoate monohydrate, the disodium salt of pamoic acid, is a critical excipient in the pharmaceutical industry, primarily utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This property is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations, which offer the benefits of reduced dosing frequency, improved patient compliance, and potentially enhanced therapeutic outcomes. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and in-depth analysis of its physicochemical properties.

Introduction

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative that can form stable salts with basic drug molecules. The disodium salt, particularly in its monohydrate form (C₂₃H₁₆Na₂O₇, MW: 450.34 g/mol ), has garnered significant attention in drug development.[1][2] The formation of a pamoate salt with an API drastically reduces its aqueous solubility, a key factor in creating depot formulations for sustained drug release.[1] This guide will delve into the synthesis of this compound via a neutralization reaction and its subsequent characterization using a suite of analytical techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the neutralization of pamoic acid with a sodium-containing base, followed by controlled crystallization to isolate the monohydrate form.[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Pamoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.

-

Reaction: In a reaction vessel, suspend pamoic acid in deionized water.

-

Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of NaOH (2 moles of NaOH for every 1 mole of pamoic acid) is required for complete neutralization.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The suspension should dissolve to form a clear solution of disodium pamoate.

-

Crystallization: Cool the reaction mixture to 10-25°C to induce crystallization of the monohydrate form.[2] For enhanced control over crystal morphology, a mixture of ethanol and water can be utilized as the crystallization solvent.[2]

-

Isolation: Collect the precipitated crystals by filtration (e.g., using a Buchner funnel).

-

Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final this compound product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₆Na₂O₇ | [3] |

| Molecular Weight | 450.34 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Water Solubility | 43 g/L at 20°C | |

| pKa of Pamoic Acid | pKa₁ ≈ 2.8, pKa₂ ≈ 4.0 |

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3500-2500 (broad) | O-H stretching (water and carboxyl) |

| ~3050 | Aromatic C-H stretching |

| ~2920 | Aliphatic C-H stretching (CH₂) |

| ~1560 | Asymmetric COO⁻ stretching |

| ~1400 | Symmetric COO⁻ stretching |

| ~800-700 | Aromatic C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

Experimental Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterium oxide (D₂O).

-

Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

Expected ¹H NMR Chemical Shifts (in D₂O):

-

~8.0-7.0 ppm: Aromatic protons of the naphthalene rings.

-

~4.0 ppm: Methylene bridge protons (-CH₂-).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol:

-

Instrument: A High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 237 nm and 370 nm.[1]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for confirming the crystalline nature of the material. A representative PXRD pattern for this compound would exhibit sharp peaks, indicating a high degree of crystallinity.

Representative PXRD Data (illustrative):

| 2θ (degrees) | Relative Intensity (%) |

| 6.5 | 85 |

| 12.8 | 100 |

| 15.2 | 60 |

| 21.0 | 75 |

| 25.8 | 90 |

Note: This is an illustrative pattern. Actual peak positions and intensities may vary.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability and determine the hydration state of the compound.

Experimental Protocol:

-

Instrument: A simultaneous DSC/TGA instrument.

-

Sample Pan: Aluminum pan.

-

Atmosphere: Nitrogen purge.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 400 °C.

Expected Results:

-

TGA: A weight loss of approximately 4% (corresponding to one molecule of water) is expected upon heating, typically in the range of 100-150°C.

-

DSC: An endothermic peak corresponding to the dehydration process should be observed in the same temperature range as the weight loss in the TGA. Further endothermic or exothermic events at higher temperatures would indicate melting or decomposition.

Application in Drug Development: Sustained Release

The primary application of this compound is in the formation of poorly soluble drug-pamoate salts, which is the cornerstone of many long-acting injectable formulations.

Mechanism of Sustained Release

Caption: Mechanism of sustained drug release from a pamoate salt formulation.

The formation of a drug-pamoate salt via an ion exchange reaction between a salt of a basic drug and disodium pamoate results in a suspension of microcrystals.[1] When administered, typically via intramuscular injection, these microcrystals form a depot at the injection site.[1] Due to their low aqueous solubility, the drug-pamoate salt crystals dissolve slowly in the surrounding interstitial fluid. This slow dissolution rate is the rate-limiting step for drug absorption, leading to a sustained release of the active drug into the systemic circulation over an extended period.[1]

Conclusion

This compound is a valuable and versatile excipient in modern drug development, enabling the formulation of long-acting and controlled-release medications. A thorough understanding of its synthesis and comprehensive characterization using the analytical techniques outlined in this guide are paramount for ensuring the quality, consistency, and performance of the final drug product. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists working in the field of pharmaceutical development.

References

The Enduring Legacy of Pamoate Salts: A Technical Guide to Their History and Application in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic manipulation of a drug's physicochemical properties is a cornerstone of modern pharmaceutical development. Among the various techniques employed to optimize drug delivery, the formation of pamoate salts has proven to be a remarkably effective and enduring strategy. This technical guide provides an in-depth exploration of the history, physicochemical characteristics, and formulation development of pamoate salts, offering a comprehensive resource for researchers and drug development professionals.

A Historical Perspective on Pamoate Salts in Pharmaceuticals

The journey of pamoate salts in medicine is a testament to the power of formulation science in enhancing therapeutic outcomes. Pamoic acid, also known as embonic acid, was first described in 1892.[1] Its utility in forming sparingly soluble salts with nitrogenous basic compounds was patented as early as 1929 by I.G. Farbenindustrie A.G.[1] This unique characteristic of forming salts with low aqueous solubility became the foundation for their use in modifying drug release profiles.

Early applications focused on creating "depot" effects for drugs intended for localized action. A prime example is the anthelmintic agent pyrantel pamoate, where its poor solubility in the gastrointestinal tract allows for prolonged contact time with intestinal parasites, thereby enhancing its efficacy while minimizing systemic absorption and potential side effects.[2]

The mid-20th century saw the expansion of pamoate salt technology into the realm of long-acting injectable (LAI) formulations. This innovation was driven by the need to improve patient compliance and provide sustained therapeutic effects for chronic conditions. The development of LAI antipsychotics, such as olanzapine pamoate, revolutionized the management of schizophrenia by offering a consistent release of medication over weeks or even months from a single intramuscular injection.[1] This sustained release is achieved through the slow dissolution of the pamoate salt at the injection site.[3]

Physicochemical Properties of Pamoate Salts

The therapeutic advantages of pamoate salts are intrinsically linked to their distinct physicochemical properties, most notably their significantly reduced aqueous solubility compared to other salt forms, such as hydrochlorides. This low solubility is the primary driver for their use in sustained-release formulations.

| Drug | Salt Form | Aqueous Solubility | Fold Decrease in Solubility (vs. Hydrochloride) | Reference |

| Lurasidone | Pamoate | Not specified | 233-fold | [3] |

| Memantine | Pamoate | Not specified | ~1250-fold | [4] |

| Imipramine | Pamoate | Significantly less than hydrochloride | Not quantified | [5] |

| Donepezil | Pamoate | Very low (Ksp) | Not quantified | [6] |

| Compound | Property | Value | Reference |

| Pamoic Acid | Molecular Weight | 388 g/mol | [6] |

| pKa1 | 2.51 | [6] | |

| pKa2 | 3.1 | [6] | |

| Pyrantel Pamoate | Molecular Weight | 594.72 g/mol | [7] |

| Physical Description | Odorless light yellow to tan crystalline powder | [7] | |

| Water Solubility | < 1 mg/mL at 66°F | [7] | |

| Melting Point | 511 to 513°F (decomposes) | [7] |

Experimental Protocols

Synthesis of Pamoate Salts

The synthesis of pamoate salts can be achieved through various methods, with the choice of solvent and reaction conditions influencing the final salt form and its properties.

Example Protocol: Synthesis of Olanzapine Pamoate Monohydrate [3][6]

-

Preparation of Olanzapine Solution: Prepare a solution of olanzapine in water in the presence of an acid (e.g., hydrochloric acid).[3][6]

-

Preparation of Pamoic Acid Solution: Prepare a solution of pamoic acid in water in the presence of a base (e.g., sodium hydroxide) to form the disodium pamoate salt.[3][6]

-

Salt Formation: Mix the disodium pamoate solution with the olanzapine solution at room temperature.[3][6]

-

Precipitation: Maintain the reaction mixture at the same temperature and stir for a sufficient time to allow for the precipitation of the olanzapine pamoate monohydrate solid.[3][6]

-

Isolation: Filter the reaction mass to isolate the solid product.[3][6]

-

Drying: Dry the solid to obtain the final olanzapine pamoate monohydrate.[3][6]

Characterization of Pamoate Salts

Thorough characterization of the synthesized pamoate salt is crucial to ensure the correct form has been produced and to understand its physical properties.

-

Powder X-Ray Diffraction (PXRD): Used to identify the crystalline structure of the salt. For example, crystalline donepezil pamoate (1:1) exhibits main peaks at 2-theta values of approximately 9.4, 14.8, 17.8, 22.0, and 22.3 degrees.[8]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal properties of the salt, such as its melting point and decomposition temperature, and to identify the presence of hydrates or solvates.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and the stoichiometry of the salt.[8]

Formulation and In-Vitro Characterization of Long-Acting Injectable Suspensions

The development of a long-acting injectable formulation involves creating a stable suspension of the pamoate salt.

Example Protocol: Preparation of a Nanosuspension

-

Milling: Reduce the particle size of the pamoate salt to the nanometer range using techniques such as high-pressure homogenization.

-

Suspension: Disperse the nanoparticles in a suitable vehicle, which may contain suspending agents, wetting agents, and tonicity modifiers.

-

Sterilization: The final suspension must be sterilized, for example, by gamma irradiation or aseptic processing.

In-Vitro Release Testing

Dissolution testing is a critical quality control parameter for long-acting injectables.

-

Apparatus: A USP Apparatus 2 (paddle apparatus) or 4 (flow-through cell) can be used.[9][10]

-

Medium: The dissolution medium should be selected to be physiologically relevant, with a pH that mimics the injection site.[11] Surfactants may be included to enhance the solubility of the sparingly soluble salt.

-

Sampling: Samples are taken at predetermined time points over an extended period to generate a dissolution profile.[10]

Particle Size Analysis

Particle size distribution is a critical quality attribute for injectable suspensions.

-

Method: Laser diffraction or dynamic light scattering can be used to determine the particle size distribution of the suspended pamoate salt.[12]

-

Procedure: A small sample of the suspension is diluted and passed through the instrument's measurement cell. The instrument measures the scattering of light by the particles to calculate their size distribution.[13]

Mechanisms of Action and Signaling Pathways

Many drugs formulated as pamoate salts, particularly antipsychotics, exert their effects by modulating specific neurotransmitter signaling pathways in the brain.

Aripiprazole: Dopamine D2 Receptor Partial Agonism

Aripiprazole's unique mechanism of action involves partial agonism at dopamine D2 receptors.[5][7] This means it acts as a stabilizer of the dopamine system. In areas of high dopamine concentration (hyperdopaminergic), it acts as an antagonist, reducing dopaminergic activity. Conversely, in areas of low dopamine concentration (hypodopaminergic), it acts as an agonist, increasing dopaminergic activity.

Paliperidone: Serotonin 5-HT2A and Dopamine D2 Receptor Antagonism

Paliperidone is an antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[14] The blockade of these receptors is believed to be responsible for its antipsychotic effects. The antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to older antipsychotics.

Experimental and Developmental Workflow

The development of a long-acting injectable formulation based on a pamoate salt is a multi-step process that requires careful consideration of various factors.

Conclusion

Pamoate salts have a rich history in pharmaceutical sciences and continue to be a valuable tool for the development of innovative drug delivery systems. Their ability to significantly reduce the aqueous solubility of drugs has enabled the creation of long-acting injectable formulations that have improved patient outcomes and adherence in the treatment of chronic diseases. A thorough understanding of their physicochemical properties, coupled with robust experimental protocols for their synthesis, characterization, and formulation, is essential for harnessing their full potential in modern drug development.

References

- 1. FORMULATION FORUM - Rational Design & Development of Long-Acting Injectable Dosage Forms [drug-dev.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2014125500A1 - A process for preparation of olanzapine pamoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. fda.gov [fda.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Schizophrenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Disodium Pamoate in Crafting Low-Solubility Drug Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium pamoate, the salt of pamoic acid, has emerged as a critical excipient in pharmaceutical development, primarily for its ability to significantly reduce the aqueous solubility of active pharmaceutical ingredients (APIs). This reduction in solubility is a key strategy in the formulation of long-acting injectable (LAI) and other sustained-release dosage forms, which offer the benefits of reduced dosing frequency, improved patient compliance, and more stable plasma drug concentrations. This technical guide provides an in-depth exploration of the principles, methodologies, and applications of using disodium pamoate to create low-solubility drug complexes.

Core Principles: The Mechanism of Solubility Reduction

The fundamental principle behind the use of disodium pamoate lies in the formation of a sparingly soluble salt when it reacts with a basic drug molecule. Pamoic acid is a dicarboxylic acid, meaning it has two acidic protons that can interact with and form ionic bonds with basic functional groups (e.g., amines) present in many API molecules.

The resulting drug-pamoate salt exhibits significantly lower aqueous solubility compared to the free base or more soluble salt forms (e.g., hydrochloride salts) of the API. This is attributed to the large, hydrophobic nature of the pamoate anion and the strong ionic interactions within the crystal lattice of the newly formed salt. When administered, typically as a crystalline suspension, the drug-pamoate complex dissolves slowly at the site of injection, gradually releasing the active drug into systemic circulation. This slow dissolution process is the rate-limiting step for drug absorption, leading to a sustained therapeutic effect over an extended period.

The stoichiometry of the drug-to-pamoate ratio can vary, commonly being 1:1 or 2:1, which can influence the physicochemical properties and dissolution rate of the resulting salt.

Quantitative Analysis: Solubility and Dissolution Data

The dramatic impact of pamoate salt formation on drug solubility and dissolution is evident in the following comparative data for various APIs.

| Active Pharmaceutical Ingredient (API) | Salt Form | Aqueous Solubility | Dissolution Profile |

| Olanzapine | Free Base | Sparingly soluble in aqueous buffers.[1] | Slower dissolution compared to salt forms. |

| Pamoate | Sixfold higher solubility in plasma than in tissue.[2] | Slow dissolution from the intramuscular depot is the rate-limiting step for release.[2] | |

| Aripiprazole | Anhydrous | 144 mg/900 ml at pH 4.5.[3] | Faster dissolution compared to monohydrate form at certain pH values. |

| Monohydrate | 32.4 mg/900 ml at pH 4.5.[3] | Slower in vivo dissolution rate compared to anhydrous form.[3] | |

| Pamoate | Limited solubility, designed for retarded dissolution.[2] | Exhibits extended-release profiles.[2] | |

| Paliperidone | Palmitate (as a long-acting injectable) | Aqueous suspension of nanocrystal molecules.[4] | Provides sustained release over one to three months.[5] |

Experimental Protocols: Synthesis and Characterization

The successful development of a drug-pamoate complex requires precise control over its synthesis and thorough characterization of its solid-state properties.

General Synthesis Protocol for a Drug-Pamoate Salt

This protocol provides a general framework for the synthesis of a drug-pamoate salt. Specific parameters such as solvent, temperature, and stirring time may need to be optimized for each specific API.

Materials:

-

Active Pharmaceutical Ingredient (API) with a basic functional group

-

Disodium Pamoate

-

Appropriate solvent(s) (e.g., water, ethanol, dimethylformamide)

-

Acid (e.g., hydrochloric acid) if starting from the free base to facilitate initial dissolution

-

Base (e.g., sodium hydroxide) to adjust pH if necessary

Procedure:

-

Dissolution of API: Dissolve the API in a suitable solvent. If the API is a free base, it may be necessary to first dissolve it in an acidic solution to form a soluble salt.

-

Dissolution of Disodium Pamoate: In a separate vessel, dissolve the disodium pamoate in an appropriate solvent, which is often water.

-

Salt Formation and Precipitation: Slowly add the disodium pamoate solution to the API solution with constant stirring. The formation of the drug-pamoate salt will result in its precipitation out of the solution due to its low solubility.

-

Maturation: Continue stirring the suspension for a defined period (e.g., several hours to overnight) to allow for complete precipitation and crystal growth.

-

Isolation: Isolate the precipitated drug-pamoate salt by filtration (e.g., using a Buchner funnel).

-

Washing: Wash the isolated solid with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials or impurities.

-

Drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents.

Characterization Methods

Thorough characterization is essential to ensure the desired solid-state properties and performance of the drug-pamoate complex.

-

Powder X-ray Diffraction (PXRD): PXRD is a critical technique to confirm the formation of a new crystalline salt and to identify its polymorphic form. The diffraction pattern of the drug-pamoate salt will be distinctly different from the patterns of the individual starting materials.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the drug-pamoate salt. A sharp, single endothermic peak at a different temperature from the starting materials is indicative of the formation of a new, pure crystalline salt.

-

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the salt and to determine the presence of any residual solvents or water of hydration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the salt formation by observing shifts in the characteristic absorption bands of the functional groups involved in the ionic interaction (e.g., carboxylate and amine groups).

-

Scanning Electron Microscopy (SEM): SEM provides information on the morphology, particle size, and crystal habit of the drug-pamoate salt, which can influence its dissolution and injection characteristics.

-

Solubility and Dissolution Testing: In vitro solubility and dissolution studies are crucial to confirm the low-solubility nature of the complex and to predict its in vivo release profile. These studies are typically performed in various biorelevant media at different pH values.

Visualizing the Process and Impact

Experimental Workflow for Drug-Pamoate Complex Formation

Signaling Pathway of Sustained Drug Release

In Vivo Pharmacokinetics: The Impact on Drug Delivery

The formation of a low-solubility pamoate salt has a profound effect on the pharmacokinetic profile of a drug. Following intramuscular injection of a drug-pamoate suspension, a depot is formed from which the drug is slowly released. This results in a significantly prolonged time to reach peak plasma concentration (Tmax) and a much longer apparent half-life compared to oral or immediate-release injectable formulations.

For example, oral olanzapine has a half-life of approximately 30 hours.[6] In contrast, the long-acting injectable olanzapine pamoate has a half-life of about 30 days, which is dictated by the slow rate of intramuscular absorption.[7] This extended-release profile allows for dosing intervals of two to four weeks, greatly enhancing patient convenience and adherence. Similarly, while oral paliperidone requires daily administration, its long-acting injectable palmitate formulation (a similar long-chain fatty acid salt strategy) can be administered monthly or even every three months.[5][8]

Conclusion

Disodium pamoate plays a pivotal role in modern pharmaceutical formulation by enabling the development of low-solubility drug complexes. This strategy is particularly valuable for creating long-acting injectable medications that offer significant clinical advantages. A thorough understanding of the principles of salt formation, coupled with rigorous experimental synthesis and characterization, is essential for the successful development of these advanced drug delivery systems. The ability to precisely control the physicochemical properties of drug-pamoate salts will continue to be a key driver of innovation in sustained-release drug products.

References

- 1. Pharmacokinetics of olanzapine long-acting injection: the clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. m.youtube.com [m.youtube.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Pamoic Acid: A Potent Agonist for the Orphan G Protein-Coupled Receptor 35 (GPR35)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. Among these, orphan GPCRs, whose endogenous ligands and physiological functions are not fully understood, present a frontier for novel therapeutic development. GPR35 is one such orphan receptor, implicated in a range of physiological and pathophysiological processes, including inflammation, pain perception, and gastrointestinal homeostasis.[1][2] The identification and characterization of potent and selective agonists are crucial steps in elucidating the therapeutic potential of GPR35. This technical guide focuses on pamoic acid, a well-established pharmaceutical excipient that has been identified as a potent agonist of GPR35, detailing its signaling properties, quantitative pharmacology, and the experimental methodologies used for its characterization.[3][4]

GPR35 Signaling Pathways Activated by Pamoic Acid

Pamoic acid-mediated activation of GPR35 initiates a cascade of intracellular signaling events primarily through the Gαi/o subfamily of G proteins.[3][4] This engagement leads to the inhibition of adenylyl cyclase, a hallmark of Gαi/o activation, and subsequently triggers downstream signaling through the mitogen-activated protein kinase (MAPK) cascade, specifically resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] This G protein-dependent signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins.[3]

In addition to G protein-mediated signaling, pamoic acid also potently induces G protein-independent signaling through the recruitment of β-arrestin 2 to the activated GPR35 receptor.[1][3] This interaction is a key step in receptor desensitization and internalization, a common mechanism for regulating GPCR signaling.[3] The recruitment of β-arrestin 2 by pamoic acid-activated GPR35 is not sensitive to pertussis toxin.[3]

Quantitative Pharmacology of GPR35 Agonists

The potency and efficacy of pamoic acid at the GPR35 receptor have been quantified in various functional assays, primarily in U2OS and HEK293 cell lines heterologously expressing the receptor. The following table summarizes the key quantitative data for pamoic acid and other commonly used GPR35 agonists for comparison.

| Agonist | Assay | Cell Line | Parameter | Value | Reference |

| Pamoic Acid | ERK1/2 Phosphorylation | U2OS | EC50 | 65 nM | [3] |

| Pamoic Acid | β-arrestin 2 Recruitment | U2OS | EC50 | 79 nM | [4] |

| Zaprinast | ERK1/2 Phosphorylation | U2OS | EC50 | 2.6 µM | [3] |

| Kynurenic Acid | GPR35 Activation | Various | EC50 | 39 µM | [1] |

Experimental Protocols

The characterization of pamoic acid as a GPR35 agonist has relied on a suite of cell-based functional assays. Below are detailed methodologies for the key experiments cited in the literature.

β-Arrestin 2 Recruitment Assay

This assay visualizes the translocation of β-arrestin 2 from the cytoplasm to the GPR35 receptor at the plasma membrane upon agonist stimulation.

Methodology:

-

Cell Culture and Transfection: U2OS cells are cultured in appropriate media. For the assay, cells are transiently co-transfected with a plasmid encoding the human GPR35 receptor and a plasmid encoding β-arrestin 2 fused to a green fluorescent protein (βarr2-GFP) using a suitable transfection reagent like Lipofectamine 2000.[3]

-

Cell Plating: 48 hours post-transfection, cells are seeded into glass-bottom imaging dishes or multi-well plates suitable for fluorescence microscopy.[3]

-

Assay Performance:

-

The cells are washed with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

A baseline fluorescence image is captured, showing the diffuse, cytosolic distribution of βarr2-GFP.

-

Pamoic acid, diluted in the assay buffer, is added to the cells at the desired concentration (e.g., a final concentration of 1 µM).[3][5] A vehicle control is also included.

-

The cells are incubated for a specified period (e.g., 5-30 minutes) at 37°C.

-

Post-stimulation fluorescence images are acquired.

-

-

Data Analysis: The redistribution of βarr2-GFP from the cytoplasm to the plasma membrane, appearing as fluorescent puncta, is quantified using appropriate image analysis software. The extent of translocation is indicative of GPR35 activation.

GPR35 Receptor Internalization Assay

This assay measures the agonist-induced endocytosis of the GPR35 receptor from the cell surface into intracellular compartments.

Methodology:

-

Cell Line: U2OS cells stably expressing GPR35 with an N-terminal hemagglutinin (HA) tag (HA-GPR35a) are used.[3]

-

Cell Plating: Cells are seeded in multi-well plates.

-

Immunolabeling of Surface Receptors:

-

Cells are washed with a cold buffer to inhibit internalization.

-

The cells are incubated with a primary antibody against the HA-tag (e.g., anti-HA mouse antibody) on ice to label only the surface-expressed receptors.[3]

-

-

Agonist Stimulation:

-

The cells are washed to remove unbound primary antibody.

-

Pamoic acid (e.g., 10 µM) or a vehicle control is added, and the cells are incubated at 37°C for a defined time (e.g., 30 minutes) to allow for internalization.[3]

-

-

Fixation and Permeabilization:

-

The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

The cell membranes are permeabilized (e.g., with 0.1% Triton X-100) to allow entry of the secondary antibody.

-

-

Secondary Antibody Staining: The cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) that binds to the primary antibody on the now-internalized receptors.

-

Imaging and Quantification:

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of Gαi/o-mediated GPR35 activation, typically by Western blot.

Methodology:

-

Cell Culture and Stimulation: U2OS cells expressing GPR35a are cultured in multi-well plates. Prior to the experiment, cells may be serum-starved to reduce basal ERK1/2 phosphorylation. The cells are then treated with various concentrations of pamoic acid for a specific duration (a peak effect is often observed around 15 minutes).[3]

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for the Western blot.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is stripped and re-probed with a primary antibody that recognizes total ERK1/2 as a loading control.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.[3]

Conclusion

Pamoic acid has been robustly characterized as a potent agonist of the orphan receptor GPR35. It activates both Gαi/o-dependent and β-arrestin 2-dependent signaling pathways, leading to downstream effects such as ERK1/2 phosphorylation and receptor internalization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the pharmacology of GPR35 and explore its potential as a therapeutic target for a variety of disorders, including pain and inflammatory conditions.[1][3] The availability of a potent tool compound like pamoic acid is invaluable for advancing our understanding of GPR35 biology.

References

- 1. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

Unveiling the Crystalline Architecture of Disodium Pamoate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate monohydrate, a salt of pamoic acid, is a crucial counterion in the pharmaceutical industry, primarily utilized to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Its ability to form sparingly soluble salts with basic drugs is harnessed to develop long-acting injectable and oral controlled-release formulations. A thorough understanding of its crystalline structure is paramount for ensuring consistent product quality, stability, and bioavailability. This technical guide provides an in-depth analysis of the crystalline structure of this compound, detailing the experimental methodologies used for its characterization and presenting the available quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₃H₁₆Na₂O₇ |

| Molecular Weight | 450.3 g/mol |

| CAS Number | 71607-30-2 |

| Appearance | White to off-white crystalline powder |

| Theoretical Water Content | ~4.0% |

Crystalline Structure Analysis

The crystalline nature of this compound is elucidated through a combination of analytical techniques, primarily X-ray diffraction, thermal analysis, and vibrational spectroscopy.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the characterization of crystalline materials. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, powder X-ray diffraction (PXRD) is routinely used to confirm its crystalline identity and phase purity.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

A standard protocol for the PXRD analysis of a crystalline powder like this compound is as follows:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. The surface is carefully flattened to ensure a uniform sample height and minimize preferred orientation effects.

-

Instrument Setup: The analysis is performed using a powder X-ray diffractometer, typically with Cu Kα radiation.

-

Data Collection: The sample is scanned over a specific 2θ range (e.g., 5° to 40°) with a defined step size and scan speed to obtain a diffraction pattern.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic diffraction peaks.

Quantitative data for the PXRD pattern of this compound, including a list of 2θ peaks and their relative intensities, is not consistently available in the public domain and should be determined experimentally for each batch.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the thermal stability and hydration state of the crystalline solid.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC is used to determine the temperature and enthalpy associated with the dehydration process.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A few milligrams of this compound are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using appropriate standards.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic or exothermic events. The dehydration of the monohydrate is expected to manifest as an endothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a direct method to quantify the water content in a hydrated crystal.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a TGA sample pan.

-

Instrument Setup: The TGA instrument is tared, and the sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).

-

Data Collection: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the percentage of mass loss corresponding to the dehydration event.

Quantitative Data: Thermogravimetric Analysis (TGA)

| Parameter | Theoretical Value |

| Water Content | ~4.0% |

Experimental TGA data should confirm a weight loss corresponding to one molecule of water per formula unit of disodium pamoate.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing the hydrogen bonding network within the crystal lattice.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. The mixture is then compressed under high pressure to form a transparent pellet.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of a pure KBr pellet is collected.

-

Data Collection: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Qualitative Data: Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands. A prominent feature is a very broad absorption band in the region of 3500-2000 cm⁻¹, which is attributed to the O-H stretching vibrations of the carboxylic acid groups and the water of hydration, indicative of strong hydrogen bonding within the crystal structure. Other characteristic peaks corresponding to C=O stretching, C-O stretching, and aromatic C-H and C=C vibrations are also expected.

A detailed peak list with specific wavenumber assignments for this compound is not consistently reported and should be determined experimentally.

Experimental Workflow

The logical flow for the characterization of the crystalline structure of this compound is depicted in the following diagram.

Conclusion

A comprehensive understanding of the crystalline structure of this compound is essential for its effective utilization in pharmaceutical development. The combination of Powder X-ray Diffraction, Differential Scanning Calorimetry, Thermogravimetric Analysis, and Fourier Transform Infrared Spectroscopy provides a robust analytical framework for its characterization. While this guide outlines the fundamental principles and experimental protocols, it is critical for researchers to perform these analyses on their specific batches of material to obtain the precise quantitative data necessary for quality control and formulation development. The lack of a publicly available single-crystal structure highlights the need for further research to fully elucidate the three-dimensional arrangement of molecules in the crystalline lattice of this important pharmaceutical excipient.

Disodium Pamoate Monohydrate: A Technical Guide to Sustained-Release Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate monohydrate, the disodium salt of pamoic acid, has emerged as a critical excipient in the development of long-acting injectable (LAI) and other sustained-release drug formulations. Its primary utility lies in its ability to significantly reduce the aqueous solubility of active pharmaceutical ingredients (APIs), thereby enabling prolonged drug release and extending therapeutic effects. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data associated with the use of this compound in creating robust sustained-release systems. By forming sparingly soluble salts with basic drug molecules, disodium pamoate facilitates the creation of depot injections that can deliver medication over weeks or even months from a single administration, enhancing patient compliance and therapeutic outcomes.[1][2]

Physicochemical Properties of this compound

Understanding the physicochemical characteristics of this compound is fundamental to its application in formulation development.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₁₄Na₂O₆·H₂O | [3][4] |

| Molecular Weight | 450.3 g/mol | [2] |

| Appearance | White to off-white or pale yellow crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [2] |

| Stoichiometry of Drug-Pamoate Salts | Commonly 1:1 or 2:1 (Drug:Pamoate) | [2] |

Mechanism of Sustained Release

The sustained-release mechanism of drug formulations utilizing disodium pamoate is primarily driven by a dissolution-rate-limited absorption process. This is particularly effective for long-acting injectables administered intramuscularly.

Mechanism Workflow:

Caption: Dissolution-rate-limited absorption mechanism of drug-pamoate salts.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of disodium pamoate-based sustained-release formulations. Below are representative protocols for key experimental procedures.

Preparation of a Drug-Pamoate Salt (e.g., Aripiprazole Pamoate)

This protocol describes the formation of a sparingly soluble aripiprazole pamoate salt, a common strategy for developing long-acting antipsychotic injectables.

Experimental Workflow for Pamoate Salt Synthesis:

Caption: General workflow for the synthesis of a drug-pamoate salt.

Detailed Protocol:

-

Solution A Preparation: Prepare a 0.1 M solution of aripiprazole in a mixture of ethanol and 5% acetic acid.

-

Solution B Preparation: Prepare a 0.1 M solution of disodium pamoate in an ethanol/water (50/50 v/v) mixture.

-

Precipitation: Add 2.5 mL of Solution A to 2.5 mL of Solution B. Allow the mixture to remain undisturbed at room temperature for 1 to 3 days to facilitate the precipitation of the aripiprazole pamoate salt.[5]

-

Isolation: Collect the resulting precipitate by suction filtration.

-

Washing: Wash the collected solid with ethanol to remove any unreacted starting materials.

-

Drying: Dry the final product in a vacuum oven at 60°C to yield the aripiprazole pamoate salt.[5]

Characterization of Pamoate Salt Formulations

Particle size distribution is a critical quality attribute for injectable suspensions as it influences dissolution rate and in vivo performance.[1]

Protocol for Particle Size Analysis by Laser Diffraction:

-

Sample Preparation: Disperse approximately 7 mg of the drug-pamoate microcrystals in 350 µL of a filtered 0.1% (w/v) polyvinyl alcohol (PVA) solution.[6]

-

Sonication: Sonicate the dispersion to ensure adequate deagglomeration of the particles.[6]

-

Measurement: Analyze a 100 µL aliquot of the sonicated sample using a laser diffraction particle size analyzer (e.g., Malvern Mastersizer).

-

Data Analysis: Report the particle size distribution, including parameters such as D10, D50 (median particle size), and D90.

Representative Particle Size Data for Ziprasidone Formulations:

| Formulation | Mean Particle Size (nm) ± SD | Reference |

| Ziprasidone Nanocrystals (F2) | 238.2 ± 2.5 | [7] |

For microparticle formulations, determining the amount of drug successfully incorporated is essential.

Protocol for Drug Loading Determination of Risperidone Microspheres:

-

Sample Dissolution: Accurately weigh and dissolve approximately 5 mg of risperidone-PLGA microspheres in 2.5 mL of dimethyl sulfoxide (DMSO).[6][8]

-

Dilution: Dilute the dissolved sample with methanol to a final volume of 10 mL.[6][8]

-

Filtration: Filter the solution through a 0.22 µm syringe filter.[6]

-

Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of risperidone. The mobile phase can consist of acetonitrile/water/TFA (30/70/0.1, v/v/v) with detection at 275 nm.[6]

-

Calculation:

Example Drug Loading Data for Risperidone Microspheres:

| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| RM-1 (1:1 Drug:PLGA) | 35.2 ± 1.5 | 70.4 ± 3.0 | [8] |

| RM-2 (1:1.3 Drug:PLGA) | 32.8 ± 1.2 | 75.8 ± 2.8 | [8] |

| RM-3 (1:2 Drug:PLGA) | 28.9 ± 1.8 | 86.7 ± 5.4 | [8] |

| RM-4 (1:3 Drug:PLGA) | 21.6 ± 1.1 | 86.4 ± 4.4 | [8] |

In vitro release studies are performed to assess the rate and extent of drug release from the formulation, which can be correlated with in vivo performance.

Protocol for In Vitro Release of Aripiprazole Microcrystals (Two-Chamber Transmembrane Method):

-

Apparatus: Utilize a two-chamber transmembrane diffusion cell.

-

Membrane: Place a dialysis membrane between the donor and receiver chambers.

-

Donor Compartment: Introduce the aripiprazole pamoate microcrystalline suspension into the donor chamber.

-

Receiver Compartment: Fill the receiver compartment with a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions.

-

Incubation: Maintain the apparatus at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw samples from the receiver compartment and replace with fresh medium.

-

Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released versus time.[9]

Representative In Vitro Release Data for a Sustained-Release Formulation:

| Time (hours) | Cumulative Release (%) |

| 2 | 15.2 |

| 4 | 28.9 |

| 8 | 45.6 |

| 12 | 60.1 |

| 24 | 85.3 |

| 48 | 98.7 |

Note: This is illustrative data and will vary depending on the specific drug and formulation.

Powder X-ray Diffraction (PXRD):

PXRD is employed to confirm the crystalline nature of the drug-pamoate salt and to detect any polymorphic changes during formulation processing.[9]

Protocol for PXRD Analysis:

-

Sample Preparation: Place a small amount of the powdered sample onto the sample holder.

-

Instrument Setup: Use a diffractometer with Cu Kα radiation.

-

Data Collection: Scan the sample over a suitable 2θ range (e.g., 5-40°).

-

Analysis: Analyze the resulting diffractogram for characteristic peaks corresponding to the crystalline salt.

Scanning Electron Microscopy (SEM):

SEM is used to visualize the morphology, size, and surface characteristics of the prepared microcrystals.

Protocol for SEM Analysis:

-

Sample Mounting: Mount the dry microcrystal powder onto an aluminum stub using double-sided carbon tape.

-

Sputter Coating: Coat the sample with a thin layer of gold to make it conductive.[6]

-

Imaging: Examine the sample under the SEM at various magnifications to observe the particle morphology.

In Vivo Pharmacokinetics

The ultimate goal of a sustained-release formulation is to achieve a desired pharmacokinetic profile in vivo.

Key Pharmacokinetic Parameters for Long-Acting Injectable Aripiprazole Monohydrate:

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 5-7 days | [10] |

| Apparent Terminal Elimination Half-Life | 29.9 - 46.5 days | [10][11] |

| Time to Reach Steady-State | By the fourth monthly injection | [10][11] |

Pharmacokinetic Profile Visualization:

Caption: Illustrative pharmacokinetic profile of a long-acting injectable.

Conclusion

This compound is a valuable and versatile excipient for the formulation of sustained-release drug products, particularly long-acting injectables. By forming sparingly soluble salts with APIs, it provides a reliable mechanism for extending drug release and improving therapeutic outcomes. The successful development of such formulations relies on a thorough understanding of the physicochemical properties of the pamoate salt and the application of rigorous experimental methodologies for preparation and characterization. This guide has provided a comprehensive overview of these aspects to aid researchers and developers in this field.

References

- 1. KiloMentor: Pamoate or Embonate Salts [kilomentor.blogspot.com]